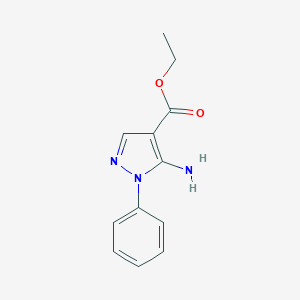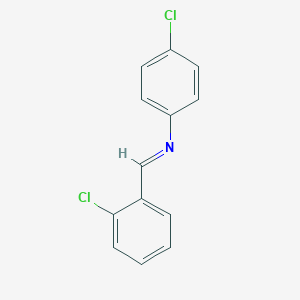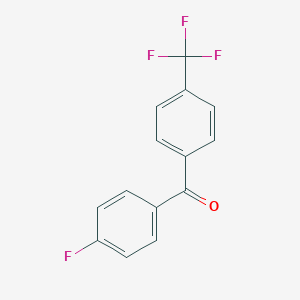![molecular formula C17H19N3O8 B103334 [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate CAS No. 16754-78-2](/img/structure/B103334.png)
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a derivative of the nucleoside adenosine and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is not fully understood, but it is believed to involve the inhibition of viral entry into host cells. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to bind to the CD4 receptor on the surface of T cells, which is the primary receptor for HIV-1. This binding prevents the virus from binding to the receptor and entering the cell. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the fusion of viral and cellular membranes, which is another critical step in the viral replication cycle.
Effets Biochimiques Et Physiologiques
In addition to its antiviral activity, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit a range of biochemical and physiological effects. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to induce the production of cytokines, which are signaling molecules that play a critical role in the immune response. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been found to inhibit the activation of T cells, which are immune cells that play a crucial role in the adaptive immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potent antiviral activity, which makes it a valuable tool for studying viral replication and pathogenesis. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is also relatively easy to synthesize, which makes it readily available for use in lab experiments. One limitation of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potential toxicity, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate. One area of research is the development of more potent derivatives of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate that exhibit improved antiviral activity and decreased toxicity. Another area of research is the study of the mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, which could lead to the development of new antiviral therapies. Finally, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate could be used as a tool for studying the immune response and the role of cytokines in the immune system.
Méthodes De Synthèse
The synthesis of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate involves the use of several chemical reactions. The starting material for the synthesis is adenosine, which is converted into 5'-O-trityl-2',3'-O-isopropylidene adenosine. This compound is then reacted with 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid to give 5'-O-trityl-2',3'-O-isopropylidene-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxamide. The final step of the synthesis involves the selective acetylation of the hydroxyl groups at positions 3 and 4 of the pyrimidine ring to yield [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate.
Applications De Recherche Scientifique
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit potent antiviral activity against a range of viruses, including HIV-1, SARS-CoV, and MERS-CoV. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the replication of hepatitis B virus and cytomegalovirus.
Propriétés
Numéro CAS |
16754-78-2 |
|---|---|
Nom du produit |
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
Formule moléculaire |
C17H19N3O8 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O8/c1-8(21)25-6-12-13(26-9(2)22)14(27-10(3)23)17(28-12)20-5-4-11-15(20)18-7-19-16(11)24/h4-5,7,12-14,17H,6H2,1-3H3,(H,18,19,24) |
Clé InChI |
ZKUJHWPESMWIFH-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
Synonymes |
[3,4-diacetyloxy-5-(5-oxo-2,4,9-triazabicyclo[4.3.0]nona-3,7,10-trien-9-yl)oxolan-2-yl]methyl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





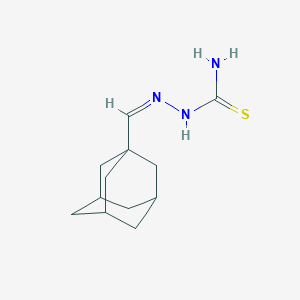
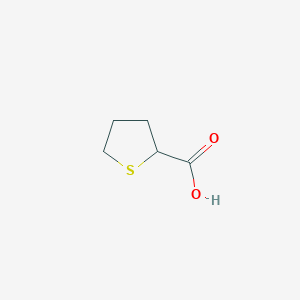
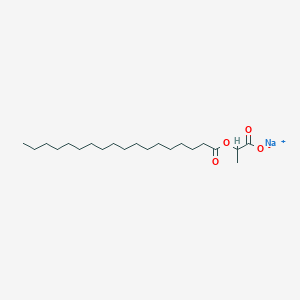

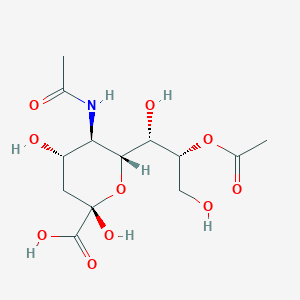
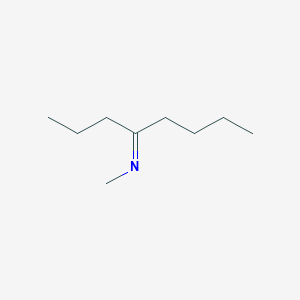
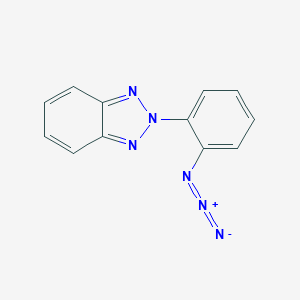
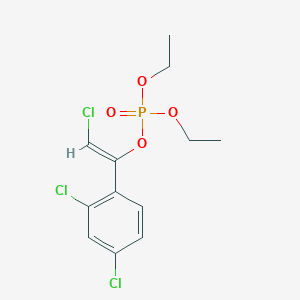
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
